molecular formula C34H32O8 B13127052 2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione CAS No. 87897-26-5

2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione

Cat. No.: B13127052
CAS No.: 87897-26-5
M. Wt: 568.6 g/mol
InChI Key: UGQCSUKIDFOJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the anthraquinone family, which is characterized by a three-ring structure with two ketone groups. The presence of butylphenoxy groups and multiple hydroxyl groups further enhances its chemical reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as sodium acetate, with temperatures maintained around 105°C to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone groups can be reduced to hydroxyl groups.

    Substitution: The butylphenoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydroquinones, and substituted anthraquinones. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications.

Scientific Research Applications

2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can influence cellular pathways and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione stands out due to its unique combination of butylphenoxy and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity and versatility make it a valuable compound for research and industrial purposes.

Properties

CAS No.

87897-26-5

Molecular Formula

C34H32O8

Molecular Weight

568.6 g/mol

IUPAC Name

2,7-bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione

InChI

InChI=1S/C34H32O8/c1-3-5-7-19-9-13-21(14-10-19)41-25-17-23(35)27-29(31(25)37)34(40)30-28(33(27)39)24(36)18-26(32(30)38)42-22-15-11-20(12-16-22)8-6-4-2/h9-18,35-38H,3-8H2,1-2H3

InChI Key

UGQCSUKIDFOJCO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C(=C(C=C4O)OC5=CC=C(C=C5)CCCC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.